molecular formula C12H17NO B12956599 Cyclobutyl(2-methoxyphenyl)methanamine

Cyclobutyl(2-methoxyphenyl)methanamine

Cat. No.: B12956599
M. Wt: 191.27 g/mol
InChI Key: QOUPCNKIBPQQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(2-methoxyphenyl)methanamine is an organic compound that belongs to the class of primary amines It is characterized by a cyclobutyl group attached to a methoxyphenyl moiety through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(2-methoxyphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl bromide with 2-methoxybenzylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of Suzuki-Miyaura coupling, where a cyclobutylboronic acid is coupled with 2-methoxyphenyl bromide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of cyclobutyl(2-methoxyphenyl)ketone.

    Reduction: Formation of cyclobutyl(2-methoxyphenyl)methanol.

    Substitution: Formation of various substituted methoxy derivatives.

Scientific Research Applications

Cyclobutyl(2-methoxyphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(4-methoxyphenyl)methanamine
  • Cyclobutyl(3-methoxyphenyl)methanamine
  • Cyclobutyl(2-ethoxyphenyl)methanamine

Uniqueness

Cyclobutyl(2-methoxyphenyl)methanamine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclobutyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

cyclobutyl-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C12H17NO/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9,12H,4-6,13H2,1H3

InChI Key

QOUPCNKIBPQQJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2CCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.